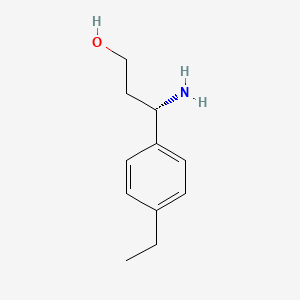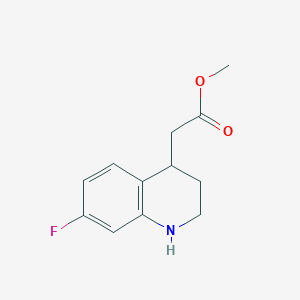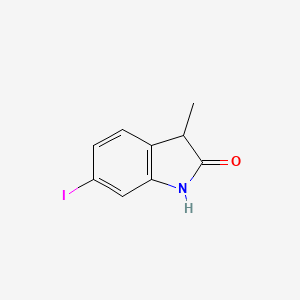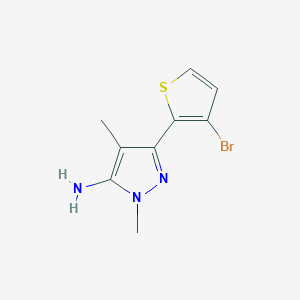
(3S)-3-amino-3-(4-ethylphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-amino-3-(4-ethylphenyl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It features a chiral center at the third carbon, making it optically active
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(4-ethylphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzene derivative, such as 4-ethylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to the corresponding amine through reductive amination, using reagents such as ammonia or an amine source in the presence of a reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction steps.
Continuous Flow Reactors: Employing continuous flow chemistry to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-amino-3-(4-ethylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia, amine sources, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Various reduced derivatives
Substitution: Amides, ureas, other substituted products
Aplicaciones Científicas De Investigación
(3S)-3-amino-3-(4-ethylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mecanismo De Acción
The mechanism by which (3S)-3-amino-3-(4-ethylphenyl)propan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- (3S)-3-amino-3-(4-methylphenyl)propan-1-ol
- (3S)-3-amino-3-(4-isopropylphenyl)propan-1-ol
- (3S)-3-amino-3-(4-tert-butylphenyl)propan-1-ol
Uniqueness
(3S)-3-amino-3-(4-ethylphenyl)propan-1-ol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and interactions compared to other similar compounds with different substituents.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(4-ethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-2-9-3-5-10(6-4-9)11(12)7-8-13/h3-6,11,13H,2,7-8,12H2,1H3/t11-/m0/s1 |
Clave InChI |
MGRRVHFTVLLDIU-NSHDSACASA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)[C@H](CCO)N |
SMILES canónico |
CCC1=CC=C(C=C1)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-Bromo-5,5-difluoro-4,6-dioxa-10,12-diazatricyclo[7.3.0.03,]dodeca-1,3(7),8,10-tetraene](/img/structure/B13073346.png)
![4-[2-Bromo-4-(chloromethyl)phenyl]morpholine](/img/structure/B13073354.png)







![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile](/img/structure/B13073402.png)



